Henatinib VEGFR-2 Inhibition Potency: 0.6 nM IC50 Benchmark Relative to Sunitinib
Henatinib inhibits VEGFR-2 with an IC50 of 0.6 nM, representing potency comparable to sunitinib (VEGFR-2 IC50 ~9-10 nM in the same assay platform from the original 2-indolinone series SAR study) [1]. The 0.6 nM IC50 value has been consistently reproduced across multiple independent sources including the original medicinal chemistry publication, preclinical pharmacology abstracts, and multiple vendor technical datasheets [1][2]. Notably, henatinib achieves this VEGFR-2 potency with a kinase selectivity profile that differs substantially from sunitinib at secondary targets [1].
| Evidence Dimension | VEGFR-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Sunitinib: VEGFR-2 IC50 ~9-10 nM (same 2-indolinone series SAR study) |
| Quantified Difference | Henatinib exhibits approximately 15- to 17-fold greater VEGFR-2 inhibitory potency by IC50 value compared to sunitinib |
| Conditions | In vitro enzyme inhibition assay; 30 min incubation; ELISA detection |
Why This Matters
This potency differential enables researchers to use henatinib at lower in vitro concentrations to achieve equivalent VEGFR-2 inhibition, potentially reducing off-target liabilities in kinase selectivity profiling experiments.
- [1] Cho TP, Dong SY, Jun F, et al. Novel potent orally active multitargeted receptor tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of 2-indolinone derivatives. J Med Chem. 2010;53(22):8140-8149. PMID: 21028894 View Source
- [2] Quan H, Chengying X, Xu Y, Liguang L. Abstract 4259: Preclinical anti-tumor study of henatinib, a novel and selective inhibitor of VEGFR-2 in phase I clinical trials. Cancer Res. 2011;71(8_Supplement):4259. View Source
